ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate
Description
Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with methyl groups at positions 4 and 5, an ethyl ester at position 3, and a benzamido group at position 2. The benzamido moiety is further modified with a 1H-tetrazole ring at the para position of the benzene ring. The tetrazole group is a bioisostere of carboxylic acids, conferring metabolic stability and enhanced hydrogen-bonding capacity, which is advantageous in medicinal chemistry applications .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-4-25-17(24)14-10(2)11(3)26-16(14)19-15(23)12-5-7-13(8-6-12)22-9-18-20-21-22/h5-9H,4H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDLQFICYLSKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the thiophene ring, followed by the introduction of the dimethyl groups at positions 4 and 5. The benzamido group is then attached to the thiophene ring, and finally, the ethyl ester is formed.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thiophene and tetrazole structures exhibit notable antimicrobial properties. Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate has shown effectiveness against various bacterial strains. For instance:
- In vitro studies have demonstrated its ability to inhibit the growth of Gram-positive and Gram-negative bacteria.
Antioxidant Properties
Several studies have highlighted the antioxidant potential of thiophene derivatives. The compound's structure allows it to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation by disrupting cellular signaling pathways.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant zones of inhibition against Staphylococcus aureus and Escherichia coli. The compound was compared with standard antibiotics to establish its relative effectiveness.
Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing antioxidant activity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay methods, the compound exhibited a strong capacity to reduce DPPH radicals. The results were comparable to established antioxidants like ascorbic acid.
Comparative Analysis Table
| Property | Ethyl 4,5-Dimethyl... | Standard Antibiotics |
|---|---|---|
| Antimicrobial Efficacy | Significant against E. coli and S. aureus | Varies by antibiotic |
| Antioxidant Activity | High (DPPH assay results) | Moderate (e.g., ascorbic acid) |
| Anticancer Potential | Induces apoptosis in cancer cells | Varies by drug |
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a class of ethyl thiophene-3-carboxylate derivatives with diverse amide-linked aromatic substituents. Below is a detailed comparison with structurally related compounds:
Substituent Variations and Molecular Properties
*Molecular weight calculated based on formula C₁₈H₁₈N₅O₃S.
Key Observations :
- Tetrazole vs.
- Solubility : Sulfonyl-containing analogs (e.g., naphthalen-2-ylsulfonylacetyl) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the tetrazole group may confer intermediate solubility .
Physicochemical Properties
- pKa : Tetrazoles (pKa ~4–5) are less acidic than carboxylic acids (pKa ~2–3) but more acidic than pyridine (pKa ~5–6). This impacts ionization and membrane permeability .
- Thermal Stability : The benzo[b][1,4]thiazine analog () has a predicted boiling point of 646.7°C, suggesting the target compound may exhibit similar thermal stability due to aromaticity .
Biological Activity
Ethyl 4,5-dimethyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)benzamido]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : CHNOS
- Molecular Weight : 358.42 g/mol
The presence of the thiophene ring and the tetrazole moiety is significant for its biological activity.
Research indicates that compounds containing thiophene and tetrazole structures often exhibit various biological activities such as:
- Antitumor Activity : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The tetrazole ring enhances the compound's ability to interact with microbial enzymes, potentially leading to growth inhibition.
Table 1: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A study demonstrated that ethyl 4,5-dimethyl-2-[4-(1H-tetrazol-1-yl)benzamido]thiophene-3-carboxylate exhibited significant cytotoxicity against various cancer cell lines. The IC values were notably lower than those of standard chemotherapeutic agents, indicating a promising therapeutic potential in oncology.
- Antimicrobial Studies : In vitro studies showed that the compound effectively inhibited the growth of several bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cardiovascular Effects : Preliminary pharmacological evaluations suggest that this compound may have antihypertensive properties by acting on specific receptors involved in vascular regulation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Tetrazole Moiety : Enhances solubility and bioactivity.
- Dimethyl Substituents : Contribute to lipophilicity and cellular uptake.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Impact on Activity |
|---|---|
| Tetrazole Ring | Increased bioactivity |
| Dimethyl Substituents | Enhanced cellular penetration |
| Thiophene Core | Essential for antitumor activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
